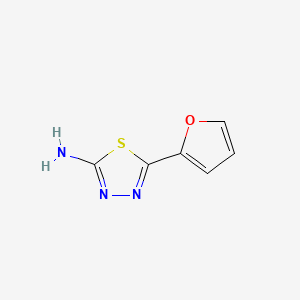

5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522432. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIPARYFCVPPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325975 | |

| Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4447-45-4 | |

| Record name | 4447-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological activities of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. This heterocyclic compound is a member of the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₆H₅N₃OS.[1] Its chemical structure features a central 1,3,4-thiadiazole ring substituted with a furan ring at the 5-position and an amine group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃OS | [1] |

| Molecular Weight | 167.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4447-45-4 | [1] |

| Predicted XlogP | 1.4 | [2] |

Spectral Data

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons of the furan ring are expected in the aromatic region. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms of the furan and thiadiazole rings are anticipated in the downfield region. |

| IR (Infrared) | Characteristic stretching vibrations for N-H (amine), C=N (thiadiazole ring), and C-S-C bonds are expected.[3] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight. |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the cyclization of a thiosemicarbazide derivative of furan-2-carboxylic acid. While a specific protocol for the parent compound is not detailed, a general and representative procedure can be outlined based on the synthesis of similar 5-substituted-2-amino-1,3,4-thiadiazoles.

General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines:

This process generally involves two main steps:

-

Formation of Thiosemicarbazone: Reaction of an appropriate aldehyde or ketone with thiosemicarbazide.

-

Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring.

A common synthetic route for 5-substituted-2-amino-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazones.[4]

Illustrative Experimental Protocol (based on related syntheses):

-

Step 1: Synthesis of Furan-2-carbaldehyde thiosemicarbazone.

-

To a solution of furan-2-carbaldehyde in ethanol, an equimolar amount of thiosemicarbazide is added.

-

A catalytic amount of a suitable acid (e.g., acetic acid) is added, and the mixture is refluxed for a specified period.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed, and dried.

-

-

Step 2: Oxidative Cyclization to this compound.

-

The furan-2-carbaldehyde thiosemicarbazone is dissolved in a suitable solvent.

-

An oxidizing agent (e.g., ferric chloride) is added portion-wise.

-

The reaction mixture is stirred at room temperature or heated as required.

-

After the reaction is complete, the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization from an appropriate solvent.

-

Potential Biological Activities and Signaling Pathways

Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7]

Antimicrobial Mechanism of Action:

While the specific mechanism for this compound is not elucidated, a plausible mechanism for the antimicrobial activity of 2-amino-1,3,4-thiadiazole derivatives involves the inhibition of essential cellular processes in microorganisms. The thiadiazole ring can act as a bioisostere for other heterocyclic systems found in biologically important molecules.

Potential Anticancer Mechanism of Action:

For the broader class of 2-amino-1,3,4-thiadiazoles, one identified mechanism of anticancer activity is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[8] IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition leads to the depletion of the guanine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately leading to cell death.

Below is a diagram illustrating the proposed mechanism of action involving IMPDH inhibition.

Caption: Proposed mechanism of action via IMPDH inhibition.

This guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis, and confirm its specific biological mechanisms of action.

References

- 1. This compound | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-(furan-2-yl)-n-methyl-1,3,4-thiadiazol-2-amine (C7H7N3OS) [pubchemlite.lcsb.uni.lu]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Characteristics of 5-(2-furyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-(2-furyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry. The document details its chemical structure, calculated physical properties, and spectral data. Furthermore, it outlines experimental protocols for its synthesis and characterization, drawing upon established methods for analogous 1,3,4-thiadiazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Chemical Structure and Properties

5-(2-furyl)-1,3,4-thiadiazol-2-amine is a five-membered aromatic heterocycle containing a furan ring attached to a 1,3,4-thiadiazole core, which is further substituted with an amine group.

Chemical Structure:

Caption: Chemical structure of 5-(2-furyl)-1,3,4-thiadiazol-2-amine.

Physicochemical Data

Quantitative data for 5-(2-furyl)-1,3,4-thiadiazol-2-amine is summarized in the table below. It is important to note that while some experimental data for closely related compounds is available, specific experimental values for the title compound are limited. Much of the data presented here is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃OS | PubChem[1] |

| Molecular Weight | 167.19 g/mol | PubChem[1] |

| CAS Number | 4447-45-4 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 204-206 °C (for the related 5-(5-nitrofuran-2-yl) derivative) | Taylor & Francis Online[2] |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. | General knowledge for similar compounds |

| LogP (calculated) | 0.8 | PubChem[1] |

Experimental Protocols

Synthesis

A general and established method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[3] This protocol can be adapted for the synthesis of 5-(2-furyl)-1,3,4-thiadiazol-2-amine.

Workflow for the Synthesis of 5-(2-furyl)-1,3,4-thiadiazol-2-amine:

Caption: General synthetic workflow for 5-(2-furyl)-1,3,4-thiadiazol-2-amine.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2-furoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

-

Cyclizing Agent: Slowly add a dehydrating/cyclizing agent such as phosphorus oxychloride or polyphosphoric acid. The use of polyphosphate ester (PPE) in a solvent like chloroform has also been reported as an effective method for similar syntheses.[3]

-

Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic mixture with a suitable base, such as a concentrated ammonia solution, until a precipitate is formed.

-

Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

Workflow for Physicochemical Characterization:

Caption: Workflow for the characterization of 5-(2-furyl)-1,3,4-thiadiazol-2-amine.

Expected Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1620 cm⁻¹), and vibrations associated with the furan ring. For a related compound, 5-phenyl-1,3,4-thiadiazol-2-amine, characteristic peaks were observed at 3256 cm⁻¹ (N-H), and 1633 cm⁻¹ (C=N).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display signals corresponding to the protons of the furan ring and the amine group. The chemical shifts for the furan protons are expected in the aromatic region. The amine protons will likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of 5-phenyl-1,3,4-thiadiazol-2-amine in DMSO-d₆ showed signals for the aromatic and amine protons in the range of 7.37–7.51 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the furan and thiadiazole rings.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ). PubChem lists a prominent peak at m/z 167.[1]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of 5-(2-furyl)-1,3,4-thiadiazol-2-amine in any particular signaling pathway. However, the 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The biological activity of this class of compounds is an active area of research.

Conclusion

This technical guide has summarized the key physicochemical characteristics of 5-(2-furyl)-1,3,4-thiadiazol-2-amine based on available data and established knowledge of related compounds. While comprehensive experimental data for this specific molecule is not abundant, this document provides a solid foundation for researchers by outlining its predicted properties and providing detailed protocols for its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its physicochemical profile and to explore its potential as a lead compound in drug discovery programs.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, particularly when substituted with an amino group at the 2-position, represents a "privileged scaffold" in medicinal chemistry, conferring a broad spectrum of pharmacological activities upon its derivatives. This technical whitepaper provides an in-depth exploration of the potential mechanisms of action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole. While specific mechanistic studies on this particular entity are emerging, this guide synthesizes the wealth of data available for structurally related 2-amino-1,3,4-thiadiazole derivatives to postulate its likely biological targets and signaling pathway interactions. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Prominence of the 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in drug discovery due to its diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] Its structural features, such as being a bioisostere of pyrimidine, suggest that it can interact with biological systems by mimicking endogenous molecules.[4] The presence of a 2-amino group provides a crucial point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a furan moiety at the 5-position is also of interest, as furan derivatives are known to possess a range of pharmacological activities.[5]

This guide will delve into the known and potential mechanisms of action of compounds centered around the 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole core, drawing upon data from analogous compounds to provide a foundational understanding for future research and development.

Potential Mechanisms of Action and Therapeutic Targets

The therapeutic effects of 2-amino-1,3,4-thiadiazole derivatives are multifaceted, stemming from their ability to interact with a variety of cellular targets and signaling pathways. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Several derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent anticancer activity through various mechanisms.

-

Inhibition of Signaling Pathways: A notable mechanism is the inhibition of critical cell signaling pathways that regulate cell growth, proliferation, and survival. For instance, a derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway.[6] This inhibition leads to cell cycle arrest in the G0/G1 phase, thereby halting the proliferation of cancer cells.[6]

-

Enzyme Inhibition: Another key anticancer strategy for this class of compounds is the inhibition of enzymes crucial for cancer cell proliferation.

-

Cyclin-Dependent Kinase 2 (CDK2): Certain 2-amino-1,3,4-thiadiazole derivatives have been designed as inhibitors of CDK2, a key regulator of the cell cycle.[7] Overexpression of CDK2 is common in many cancers, making it a viable therapeutic target.[7]

-

Inosine Monophosphate Dehydrogenase (IMPDH): IMPDH is a critical enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[8] Some 1,3,4-thiadiazole derivatives act as inhibitors of IMPDH, thereby disrupting nucleic acid synthesis and impeding cancer cell growth.[8]

-

Antimicrobial and Antifungal Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents.[1][3] While the precise mechanisms are often not fully elucidated in initial screening studies, several potential modes of action can be inferred.

-

Disruption of Cell Wall/Membrane Integrity: The heterocyclic nature and lipophilicity of these compounds may facilitate their interaction with and disruption of microbial cell membranes or interference with cell wall synthesis.

-

Inhibition of Essential Enzymes: Similar to their anticancer effects, these compounds likely inhibit enzymes that are vital for microbial survival. The specific enzymes targeted in bacteria and fungi by 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole remain an active area for investigation.

The following table summarizes the observed antimicrobial activity for a selection of 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

| Derivative Class | Target Microorganisms | Observed Effect | Reference |

| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | Antibacterial and antifungal activity | [5] |

| 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | S. aureus, E. coli, A. niger | Good antibacterial and antifungal activity, especially with halogenated derivatives | [3] |

| 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole | Gram-positive and Gram-negative bacteria | In vivo antibacterial activity | [5] |

| 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives | S. aureus | Marginal antibacterial activity | [3][5] |

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole, a systematic experimental approach is required. The following outlines key experimental protocols that are commonly employed in the study of such compounds.

Synthesis and Characterization

-

General Synthesis: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride. For the title compound, furan-2-carboxylic acid would be a key starting material.

-

Structural Confirmation: The synthesized compound's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][9]

In Vitro Anticancer Activity

-

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effects of the compound on various cancer cell lines. Cells are incubated with varying concentrations of the compound, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by metabolically active cells is quantified spectrophotometrically. This provides an IC₅₀ (half-maximal inhibitory concentration) value.

-

Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compound on the cell cycle distribution. Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed to identify any accumulation of cells in a particular phase of the cell cycle (e.g., G0/G1, S, G2/M).[6]

-

Western Blotting: This technique is used to investigate the compound's effect on the expression and phosphorylation status of key proteins in signaling pathways. For example, to confirm the inhibition of the ERK pathway, antibodies specific for total ERK and phosphorylated ERK (p-ERK) would be used.[6]

In Vitro Antimicrobial Activity

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole scaffold, particularly when functionalized with a furan moiety, holds significant promise for the development of novel therapeutic agents. Based on the extensive research on analogous compounds, the mechanism of action of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole is likely to involve the modulation of key signaling pathways such as the ERK pathway, and the inhibition of enzymes critical for pathogen or cancer cell survival, including CDKs and IMPDH.

Future research should focus on detailed mechanistic studies of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole to identify its specific molecular targets. A comprehensive understanding of its structure-activity relationship (SAR) will be crucial for optimizing its potency and selectivity. Furthermore, in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models of cancer and infectious diseases. The insights provided in this guide aim to facilitate and accelerate these research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. dovepress.com [dovepress.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.vensel.org [pubs.vensel.org]

- 8. bepls.com [bepls.com]

- 9. researchgate.net [researchgate.net]

The Diverse Biological Activities of Furan-Containing Thiadiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intersection of furan and thiadiazole moieties in a single molecular framework has given rise to a class of heterocyclic compounds with a broad spectrum of promising biological activities. This technical guide provides an in-depth overview of the current research on furan-containing thiadiazoles, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Quantitative Biological Activity Data

The biological efficacy of furan-containing thiadiazole derivatives has been quantified in numerous studies. The following tables summarize the reported anticancer, antimicrobial, and enzyme inhibitory activities, providing a comparative overview of the potency of various synthesized compounds.

Table 1: Anticancer Activity of Furan-Containing Thiadiazole Derivatives

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference Drug (µM) |

| Compound 3 [1] | HepG-2 (Liver Carcinoma) | Near doxorubicin | Doxorubicin | Not specified |

| Compound 12 [1] | HepG-2 (Liver Carcinoma) | Near doxorubicin | Doxorubicin | Not specified |

| Compound 14 [1] | HepG-2 (Liver Carcinoma) | Near doxorubicin | Doxorubicin | Not specified |

| Compound 8a [2] | A549 (Lung), HCT116 (Colon), MDA-MB-231 (Breast) | 1.62 - 4.61 | Cisplatin | Not specified |

| Compound 5d [3] | HepG2 (Hepatocellular Carcinoma) | 8.80 ± 0.31 (µg/mL) | 5-Fluorouracil | Not specified |

| Compound 5d [3] | MCF-7 (Breast Cancer) | 7.22 ± 0.65 (µg/mL) | 5-Fluorouracil | Not specified |

| Compound 5d [3] | HCT-116 (Colorectal Carcinoma) | 9.35 ± 0.61 (µg/mL) | 5-Fluorouracil | Not specified |

| Compound 2g [4] | LoVo (Colon) | 2.44 | Not specified | Not specified |

| Compound 2g [4] | MCF-7 (Breast) | 23.29 | Not specified | Not specified |

| Ciprofloxacin-based derivative 1h,l [5] | SKOV-3 (Ovarian) | 3.58 | Not specified | Not specified |

| Ciprofloxacin-based derivative 1h,l [5] | A549 (Lung) | 2.79 | Not specified | Not specified |

Table 2: Antimicrobial Activity of Furan-Containing Thiadiazole Derivatives

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference Drug |

| Thiazole derivative 3a [6] | E. coli | <4.88 | Neomycin |

| Thiazole derivative 3a [6] | S. aureus | 4.88 | Neomycin |

| Thiazole derivative 8a [6] | E. coli | <9.77 | Neomycin |

| Thiazole derivative 8a [6] | S. aureus | 9.77 | Neomycin |

| Dibenzofuran bis(bibenzyl) derivative | Candida albicans | 16 - 512 | Not specified |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 (mg/mL) | Not specified |

| 8-geranyloxy psoralen | Candida krusei | 300 (mg/mL) | Not specified |

| 8-geranyloxy psoralen | Candida kefyr | 100 (mg/mL) | Not specified |

Table 3: Enzyme Inhibitory Activity of Furan-Containing Thiadiazole Derivatives

| Compound ID/Reference | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| Thiazole derivative 2b | Acetylcholinesterase (AChE) | 21.105 - 86.625 | 14.511 ± 1.122 | Not specified |

| Thiazole derivative 2f | Butyrylcholinesterase (BChE) | 6.932 - 34.652 | 4.763 ± 0.321 | Not specified |

| Furo[2,3-d]pyrimidine derivative 10b | PI3Kα | 0.175 ± 0.007 | Not specified | Not specified |

| Furo[2,3-d]pyrimidine derivative 10b | PI3Kβ | 0.071 ± 0.003 | Not specified | Not specified |

| Furo[2,3-d]pyrimidine derivative 10b | AKT | 0.411 ± 0.02 | Not specified | Not specified |

| 5-nitrofuran-2-yl-thiadiazole derivative 8g [7] | Urease | 0.94 | Not specified | Non-competitive |

| Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivative 22 [8] | FLT3-ITD | 0.004 | Not specified | Not specified |

| Furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivative 33 [8] | FLT3-ITD | 0.006 | Not specified | Not specified |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the protocols for key experiments cited in the literature concerning the biological evaluation of furan-containing thiadiazoles.

General Experimental Workflow

The evaluation of the biological activity of newly synthesized furan-containing thiadiazole compounds typically follows a standardized workflow, from chemical synthesis to in-depth biological assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.

-

The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

The synthesized furan-containing thiadiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are made in the culture medium.

-

The medium from the wells is replaced with the medium containing different concentrations of the test compounds.

-

A control group with DMSO-treated cells and a blank group with medium only are included.

-

The plate is incubated for 48-72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed.

-

150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

5. Data Analysis:

-

The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

This method is used to determine the susceptibility of microorganisms to the synthesized compounds.

1. Preparation of Inoculum:

-

A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test microorganism in a sterile saline solution.

2. Inoculation of Agar Plates:

-

A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

3. Well Preparation and Compound Addition:

-

Wells of 6-8 mm in diameter are created in the agar using a sterile cork borer.

-

A specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

-

A positive control (standard antibiotic) and a negative control (solvent alone) are also included on the same plate.

4. Incubation:

-

The plates are incubated at 37°C for 18-24 hours.

5. Measurement and Interpretation:

-

The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

-

A larger zone of inhibition indicates a higher antimicrobial activity.

Enzyme Inhibition: Cholinesterase Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases.

1. Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

-

Prepare various concentrations of the test compounds.

2. Assay Procedure (in a 96-well plate):

-

Add the enzyme solution, buffer, and the test compound to the wells.

-

Incubate the mixture for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate and DTNB.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

3. Measurement and Analysis:

-

The absorbance of the yellow product is measured kinetically at 412 nm over a period of time using a microplate reader.

-

The rate of the reaction is calculated.

-

The percentage of enzyme inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Several furan-containing thiadiazole derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Some furan-thiadiazole derivatives have been found to inhibit this pathway, leading to apoptosis in cancer cells.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development of various cancers. Inhibition of this pathway can suppress tumor growth.

Conclusion

Furan-containing thiadiazoles represent a versatile and promising scaffold in medicinal chemistry. The data and methodologies presented in this guide highlight their significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action is warranted to translate these promising preclinical findings into novel therapeutic agents. This guide serves as a foundational resource to aid researchers in these future endeavors.

References

- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

The Discovery and Synthesis of Novel Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel thiadiazole derivatives, with a focus on their therapeutic potential, experimental protocols, and the underlying molecular mechanisms of action.

Synthesis of Novel Thiadiazole Derivatives

The synthetic versatility of the thiadiazole ring allows for the creation of a diverse library of compounds. A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or a strong acid.

Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

Materials:

-

Substituted carboxylic acid (1 equivalent)

-

Thiosemicarbazide (1.1 equivalents)

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Appropriate solvent (e.g., ethanol, dimethylformamide)

-

Ice-cold water

-

Base for neutralization (e.g., 10% NaOH or ammonia solution)

Procedure:

-

A mixture of the substituted carboxylic acid (1 eq.) and thiosemicarbazide (1.1 eq.) is taken in a round-bottom flask.

-

Phosphorus oxychloride (or concentrated H₂SO₄) is added dropwise to the mixture under cooling in an ice bath.

-

The reaction mixture is then refluxed for a specified time (typically 2-6 hours) until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with constant stirring.

-

The resulting precipitate is neutralized with a suitable base to a pH of 7-8.

-

The solid product is filtered, washed thoroughly with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole derivative.[1]

Synthesis of Imidazo[2,1-b][2][3][4]thiadiazole Derivatives

Fused heterocyclic systems containing the thiadiazole ring, such as imidazo[2,1-b][2][3][4]thiadiazoles, have shown promising biological activities. These are typically synthesized from 2-amino-1,3,4-thiadiazole precursors.

Experimental Protocol: Synthesis of 2,6-Disubstituted Imidazo[2,1-b][2][3][4]thiadiazoles

Materials:

-

5-Substituted-2-amino-1,3,4-thiadiazole (1 equivalent)

-

α-Bromoketone (e.g., substituted phenacyl bromide) (1 equivalent)

-

Dry ethanol

-

Potassium carbonate (K₂CO₃) (optional, as a base)

Procedure:

-

A mixture of the 5-substituted-2-amino-1,3,4-thiadiazole (1 eq.) and the appropriate α-bromoketone (1 eq.) is dissolved in dry ethanol.[5]

-

The reaction mixture is refluxed for several hours (typically 12-24 hours).[5] The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

The residue is treated with a saturated solution of sodium bicarbonate or potassium carbonate to neutralize the hydrobromic acid formed during the reaction.

-

The resulting solid is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent to yield the pure 2,6-disubstituted imidazo[2,1-b][2][3][4]thiadiazole.[5]

Biological Activities and Therapeutic Potential

Thiadiazole derivatives have been extensively evaluated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of novel thiadiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiadiazole-Imidazole Derivative 16c | Liver Carcinoma (HEPG2-1) | 0.86 | |

| Thiadiazole-Imidazole Derivative 21c | Liver Carcinoma (HEPG2-1) | 1.02 | [2] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (2) | Chronic Myelogenous Leukemia (K562) | 7.4 (Abl kinase inhibition) | [6] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Colon Carcinoma (LoVo) | 2.44 | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Breast Cancer (MCF-7) | 23.29 | [7] |

| Thiazole Derivative 10a | Tubulin Polymerization | 2.69 | [8] |

| Thiazole Derivative 10o | Tubulin Polymerization | 3.62 | [8] |

| Thiazole Derivative 13d | Tubulin Polymerization | 3.68 | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents. Thiadiazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Glucoside Derivative 4i | Phytophthora infestans | 3.43 (EC₅₀) | [5] |

| Imidazo[2,1-b][2][3][4]thiadiazole Derivative | Staphylococcus aureus | 0.03 | [4] |

| Imidazo[2,1-b][2][3][4]thiadiazole Derivative | Bacillus subtilis | 0.03 | [4] |

| Imidazo[2,1-b][2][3][4]thiadiazole Derivative | Escherichia coli | 0.5 | [4] |

| Thiadiazole Derivative TD7 | Mycobacterium tuberculosis | 6.25 | |

| Thiadiazole-Ciprofloxacin Hybrid 35 | Mycobacterium tuberculosis H37Rv | 1.56-25 | [9] |

Key Signaling Pathways and Molecular Targets

The anticancer activity of many thiadiazole derivatives stems from their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

EGFR and VEGFR-2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases that play a pivotal role in cancer progression. Several thiadiazole derivatives have been designed as potent inhibitors of these receptors.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[3][10]

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Some thiadiazole derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[8][11]

Experimental Workflows

Anticancer Drug Screening Workflow

A typical workflow for screening novel thiadiazole derivatives for anticancer activity involves a series of in vitro assays.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Thiadiazole derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.[7][12][13]

Antimicrobial Susceptibility Testing Workflow

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Method for MIC Determination

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Thiadiazole derivatives

-

Standard antimicrobial agent (positive control)

-

Inoculum suspension adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the thiadiazole derivatives in the broth medium in the wells of a 96-well plate.

-

Prepare a microbial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the serially diluted compounds with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][14][15][16]

Conclusion and Future Directions

The thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make it an attractive platform for medicinal chemists. Future research in this area will likely focus on the development of more potent and selective derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, a deeper understanding of the molecular mechanisms of action and the identification of novel biological targets will be crucial for the clinical translation of these promising compounds. The exploration of hybrid molecules incorporating the thiadiazole nucleus with other pharmacophores also holds significant potential for the development of next-generation therapeutics to combat cancer and infectious diseases.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Spectroscopic and Biological Insights into 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the characteristic spectral data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for the synthesis and spectroscopic characterization of this compound and explores its potential biological activities, including a proposed mechanism of action for its anticancer effects.

Introduction

Heterocyclic compounds containing the 1,3,4-thiadiazole ring are a prominent class of molecules in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a furan moiety can further enhance the biological efficacy of these compounds. This compound (C₆H₅N₃OS), with a molecular weight of 167.19 g/mol , represents a key scaffold for the development of novel therapeutic agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and drug design.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected and observed spectral data based on the analysis of closely related analogs and general principles of spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. The analysis is typically performed using a KBr pellet method.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3400-3200 | N-H stretching (amine) | Strong, broad |

| 3150-3000 | C-H stretching (aromatic/furan) | Medium |

| 1630-1600 | C=N stretching (thiadiazole ring) | Strong |

| 1580-1500 | C=C stretching (furan ring) | Medium to Strong |

| 1260-1240 | C-O-C stretching (furan ring) | Strong |

| 850-800 | C-S-C stretching (thiadiazole ring) | Medium |

Data is inferred from spectral data of similar 1,3,4-thiadiazole derivatives.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 1H | H5 (furan) |

| ~7.2 | Doublet | 1H | H3 (furan) |

| ~6.6 | Doublet of doublets | 1H | H4 (furan) |

| ~7.5 | Singlet (broad) | 2H | -NH₂ |

Chemical shifts are estimations based on published data for analogous furan-thiadiazole compounds.[2][3]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C2 (thiadiazole, attached to NH₂) |

| ~155 | C5 (thiadiazole, attached to furan) |

| ~145 | C2 (furan, attached to thiadiazole) |

| ~144 | C5 (furan) |

| ~112 | C4 (furan) |

| ~110 | C3 (furan) |

Assignments are based on typical chemical shift ranges for these heterocyclic systems.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 167 | [M]⁺ (Molecular ion) |

| 140 | [M - HCN]⁺ |

| 111 | [M - C₂H₂N₂]⁺ |

| 96 | [Furan-C≡N]⁺ |

Fragmentation pattern is predicted based on the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum is typically recorded in a solvent like ethanol or methanol.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~280-320 | > 10,000 | π → π* |

The absorption maximum is an estimate based on the conjugated system of the furan and thiadiazole rings.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative.[4]

Materials:

-

Furan-2-carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃) or a strong acid catalyst (e.g., concentrated H₂SO₄)

-

Appropriate solvents (e.g., ethanol, methanol)

-

Ice

-

Ammonia solution

Procedure:

-

A mixture of furan-2-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is cooled in an ice bath.

-

Phosphorus oxychloride (3 equivalents) is added dropwise to the stirred mixture.

-

The reaction mixture is then refluxed for a specified period (typically 2-4 hours).

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting solution is neutralized with an ammonia solution to precipitate the crude product.

-

The precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

-

Instrument: FT-IR Spectrometer

-

Sample Preparation: A small amount of the synthesized compound is mixed with KBr powder and pressed into a thin pellet.

-

Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

-

Instrument: Mass Spectrometer (e.g., ESI-MS or GC-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.

-

Analysis: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

UV-Vis Spectroscopy:

-

Instrument: UV-Vis Spectrophotometer

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol).

-

Analysis: The absorbance is measured over a wavelength range of 200-800 nm.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a variety of biological activities, with anticancer and antimicrobial effects being particularly prominent.[5][6] While specific data for this compound is limited, related furan-thiadiazole derivatives have shown significant cytotoxicity against various cancer cell lines.[7][8]

The anticancer activity of these compounds is believed to be mediated through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One of the proposed mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

This diagram illustrates the potential mechanism where this compound inhibits the PI3K/Akt/mTOR signaling pathway, leading to a decrease in cell proliferation and survival, and the induction of apoptosis in cancer cells.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its spectroscopic characteristics, offering a foundational understanding for researchers and drug developers. The outlined experimental protocols for its synthesis and analysis serve as a practical resource for further investigation. While more research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular compound, the data from related furan-thiadiazole derivatives strongly suggest its promise as a scaffold for the development of new anticancer and antimicrobial agents. Future studies should focus on the comprehensive biological evaluation of this compound and the optimization of its structure to enhance its therapeutic potential.

References

- 1. This compound | C6H5N3OS | CID 351610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 4. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

- 5. bepls.com [bepls.com]

- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 4447-45-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. The 1,3,4-thiadiazole scaffold is a prominent feature in many medicinally important molecules, exhibiting a wide array of biological activities. This document details the physicochemical properties, synthesis methodologies, and characterization of the title compound. Furthermore, it explores the documented biological activities of structurally related analogs, offering insights into its potential therapeutic applications and mechanisms of action. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions. The presence of the =N-C-S moiety is believed to be crucial for its bioactivity. Derivatives of 2-amino-1,3,4-thiadiazole have been reported to possess a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3] The incorporation of a furan ring at the 5-position of the thiadiazole core can further modulate its biological activity. This compound (CAS 4447-45-4) is a representative member of this chemical family, and this guide aims to consolidate the available technical information on its synthesis and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. The data is sourced from the PubChem database.[1]

| Property | Value |

| CAS Number | 4447-45-4 |

| Molecular Formula | C₆H₅N₃OS |

| Molecular Weight | 167.19 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=COC(=C1)C2=NN=C(S2)N |

| InChIKey | NJIPARYFCVPPCA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented in the chemical literature. The most common and direct route involves the oxidative cyclization of the corresponding thiosemicarbazone, which is typically prepared by the condensation of an aldehyde with thiosemicarbazide. An alternative method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.

Synthesis Workflow

References

Potential Therapeutic Targets of 2-Amino-1,3,4-thiadiazoles: A Technical Guide

The 2-amino-1,3,4-thiadiazole scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of 2-amino-1,3,4-thiadiazole derivatives, focusing on their applications in anticancer, antimicrobial, anti-inflammatory, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][2][3] These compounds have been shown to inhibit tumor cell proliferation, decrease DNA synthesis, and reduce cell motility.[1]

Key Molecular Targets and Pathways

Extracellular Signal-Regulated Kinase (ERK) Pathway: One of the key mechanisms of action for some 2-amino-1,3,4-thiadiazole derivatives is the inhibition of the ERK pathway. For instance, the compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest in the G0/G1 phase in non-small cell lung carcinoma cells.[4]

Cell Cycle Regulation: These compounds can induce cell cycle arrest, a crucial mechanism for controlling cancer cell proliferation. FABT, for example, enhances the expression of p27/Kip1, a cyclin-dependent kinase inhibitor, which contributes to the G0/G1 phase arrest.[4]

Inosine Monophosphate Dehydrogenase (IMPDH): Some derivatives of 1,3,4-thiadiazole-2-amine are known to inhibit IMPDH, an enzyme critical for the de novo synthesis of guanosine nucleotides.[3] This inhibition is vital for halting the proliferation of cancer cells.[3]

Apoptosis Induction: Certain derivatives have been found to induce apoptosis in cancer cells. For example, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole, a related compound, has demonstrated pro-apoptotic effects in colon and breast adenocarcinoma cells.[3]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Activity | IC50 Value | Citation |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (colon cancer) | Anti-proliferative | 2.44 µM | [3] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (breast cancer) | Anti-proliferative | 23.29 µM | [3] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (breast cancer) | Anti-proliferative | 49.6 µM | [5] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (breast cancer) | Anti-proliferative | 53.4 µM | [5] |

Experimental Protocols

MTT Assay for Cell Proliferation:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole derivative and incubate for the desired period (e.g., 48 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Western Blotting for Protein Expression:

-

Lyse treated and untreated cancer cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, p27/Kip1) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

Caption: Inhibition of ERK pathway and induction of cell cycle arrest by 2-amino-1,3,4-thiadiazoles.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole moiety serves as a promising scaffold for the development of new antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of bacteria and fungi.[6][7][8] Some of these compounds have demonstrated higher antimicrobial activity than standard drugs.[6][7]

Key Microbial Targets

The exact molecular targets for the antimicrobial activity of many 2-amino-1,3,4-thiadiazole derivatives are still under investigation. However, their broad-spectrum activity suggests interference with fundamental cellular processes in microorganisms. Potential mechanisms include:

-

Enzyme Inhibition: Inhibition of essential microbial enzymes.

-

Cell Wall Synthesis Disruption: Interference with the synthesis of the bacterial cell wall.

-

Nucleic Acid Synthesis Inhibition: Disruption of DNA or RNA synthesis.

Quantitative Data on Antimicrobial Activity

| Compound Class | Microorganism | Activity | MIC Value (µg/mL) | Citation |

| p-chlorophenyl derivative | Staphylococcus aureus | Antibacterial | 62.5 | [8][9] |

| Phenylamino derivative (14b) | Candida albicans | Antifungal | 36.3 | [9] |

| 2,4-dichlorophenylamino derivative (14d) | Candida albicans | Antifungal | 32.6 | [9] |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (61e) | Mycobacterium tuberculosis H37Rv | Antitubercular | 6.25 (69% inhibition) | [9] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain derivatives of 2-amino-1,3,4-thiadiazole, particularly fused imidazo[2,1-b][2][6][7]thiadiazole systems, have shown potent anti-inflammatory and analgesic properties.[10][11]

Key Molecular Targets

Cyclooxygenases (COX-1 and COX-2): The primary mechanism of anti-inflammatory action for these compounds is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10] Some derivatives exhibit selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10][11]

Quantitative Data on Anti-inflammatory Activity

| Compound | Assay | Activity | Result | Citation |

| Imidazo[2,1-b][2][6][7]thiadiazole derivative (5c) | Carrageenan-induced rat paw edema | Anti-inflammatory | Better than diclofenac | [10][11] |

| Imidazo[2,1-b][2][6][7]thiadiazole derivatives (5g, 5i, 5j) | Inflammatory pain model in rats | Antinociceptive | Comparable to diclofenac | [10][11] |

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay:

-

Administer the test compound or vehicle to a group of rats.

-

After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at different time intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Molecular Docking Studies:

-

Obtain the crystal structures of COX-1 and COX-2 enzymes from a protein data bank.

-

Prepare the protein and ligand (2-amino-1,3,4-thiadiazole derivative) structures for docking using molecular modeling software.

-

Perform docking simulations to predict the binding mode and affinity of the ligand to the active site of the enzymes.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.

Logical Relationship Diagram

Caption: Inhibition of COX-2 by 2-amino-1,3,4-thiadiazole derivatives to reduce inflammation.

Neurological Disorders

Derivatives of 2-amino-1,3,4-thiadiazole have also shown promise in the context of neurological disorders, exhibiting neuroprotective effects and potential for treating conditions like Alzheimer's disease.[2][12][13][14]

Key Molecular Targets

Neuroprotection: Compounds like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) and 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT) have demonstrated neuroprotective activity in vitro against neurotoxic agents such as glutamate and in conditions of serum deprivation.[2][12][13][14] The exact mechanisms are still being elucidated but may involve antioxidant or anti-excitotoxic pathways.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): For Alzheimer's disease, the inhibition of AChE and BuChE, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy. Some thiadiazole derivatives have been identified as potential inhibitors of these enzymes.[15]

Quantitative Data on Neuroprotective and Anti-Alzheimer's Activity

Experimental Protocols

In Vitro Neuroprotection Assay:

-

Culture neuronal cells (e.g., primary neurons or neuronal cell lines).

-

Pre-treat the cells with the test compound for a specified duration.

-

Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., glutamate, hydrogen peroxide).

-

After the incubation period, assess cell viability using assays like MTT or LDH.

-

Calculate the percentage of neuroprotection conferred by the test compound.

Cholinesterase Inhibition Assay (Ellman's Method):

-

Prepare a reaction mixture containing the buffer, the test compound, and the enzyme (AChE or BuChE).

-

Pre-incubate the mixture to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the substrate (e.g., acetylthiocholine iodide) and a chromogenic reagent (DTNB).

-

Monitor the change in absorbance over time using a spectrophotometer.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Logical Relationship Diagram for Anti-Alzheimer's Activity

Caption: Inhibition of cholinesterases by thiadiazole derivatives for potential Alzheimer's treatment.

Antiviral Activity

The 2-amino-1,3,4-thiadiazole scaffold has been explored for its antiviral properties, with some derivatives showing activity against various viral strains, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[16][17]

Key Viral Targets

HIV-1 Reverse Transcriptase: Some 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[17]

HCMV Polymerase: A large number of 2-amino-1,3,4-thiadiazole derivatives have been screened for their inhibitory activity against HCMV polymerase, with some compounds showing significant inhibition.[17]

Quantitative Data on Antiviral Activity

| Compound Class | Virus | Target | IC50 Value (µM) | Citation |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | HIV-1 | Reverse Transcriptase | 7.50–20.83 | [17] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay:

-

Utilize a commercially available kit or a well-established protocol for measuring reverse transcriptase activity.

-

Incubate the recombinant HIV-1 reverse transcriptase enzyme with the test compounds at various concentrations.

-

Initiate the reaction by adding the appropriate template/primer and dNTPs (one of which is labeled, e.g., with biotin or a radioisotope).

-

Allow the polymerization reaction to proceed.

-

Quantify the amount of incorporated labeled nucleotide to determine the extent of enzyme inhibition.

HCMV Polymerase Assay:

-

Similar to the HIV-1 RT assay, use a purified HCMV polymerase enzyme.

-

Incubate the enzyme with the test compounds.

-

Initiate the DNA polymerization reaction using a suitable template and labeled dNTPs.

-

Measure the incorporation of the labeled nucleotide to assess the inhibitory activity of the compounds.

This technical guide highlights the significant therapeutic potential of 2-amino-1,3,4-thiadiazole derivatives across a range of diseases. The versatility of this scaffold allows for the development of compounds with diverse mechanisms of action, targeting key proteins and pathways involved in cancer, microbial infections, inflammation, and neurological disorders. Further research into the structure-activity relationships and optimization of lead compounds will be crucial for translating the promise of this chemical class into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]